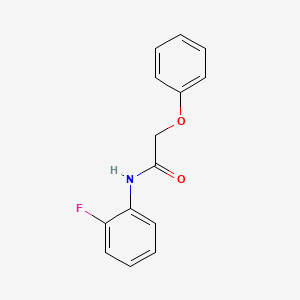

N-(2-fluorophenyl)-2-phenoxyacetamide

Descripción general

Descripción

N-(2-fluorophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a phenoxyacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 2-fluoroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoroaniline+phenoxyacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceutical Agents

N-(2-fluorophenyl)-2-phenoxyacetamide serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes and receptors. For instance, derivatives of this compound have shown promising results in inhibiting acetylcholinesterase and other relevant molecular targets, which are significant in neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For example, compounds bearing similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity . The mechanism of action often involves apoptosis induction and interference with cell cycle progression.

Biological Studies

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it valuable for investigating biochemical pathways and mechanisms underlying various diseases.

Antitubercular Activity

A novel series of derivatives based on the this compound scaffold have been synthesized and evaluated for their antitubercular properties. These compounds exhibited moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This highlights the potential of these derivatives as leads for developing new antitubercular agents.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential in creating novel materials with unique properties. Its chemical structure allows it to be incorporated into polymers or coatings that may exhibit enhanced mechanical or thermal stability.

Data Table: Summary of Biological Activities

Case Studies

-

Neurodegenerative Disease Research

In a study focusing on neurodegenerative diseases, derivatives of this compound were evaluated for their ability to inhibit acetylcholinesterase, showing significant promise in modulating cholinergic signaling pathways . -

Cancer Cell Line Evaluation

A comprehensive evaluation of various derivatives against multiple cancer cell lines revealed that certain modifications led to enhanced potency and selectivity against resistant cancer types such as MDA-MB-468 . This underscores the importance of structural optimization in drug design.

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the phenoxyacetamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide

Fluorophenylacetamides: Compounds with similar structures but different substituents on the phenyl ring.

Uniqueness

N-(2-fluorophenyl)-2-phenoxyacetamide is unique due to the presence of both a fluorophenyl group and a phenoxyacetamide moiety. This combination can result in distinct physicochemical properties and biological activities compared to other similar compounds.

Actividad Biológica

N-(2-fluorophenyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl group and a phenoxyacetamide moiety. The molecular formula is CHFNO, with a molecular weight of approximately 289.306 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets .

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the phenoxyacetamide moiety participates in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, influencing various biochemical pathways .

Anticonvulsant Activity

This compound has been explored for its potential as an anticonvulsant agent. Preliminary studies indicate that it may exhibit significant efficacy against seizure models, although specific data on its potency and mechanism are still emerging .

Antimicrobial Activity

Research has indicated that phenoxyacetamide derivatives can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a pathogen responsible for various infections. In a mouse model, these compounds demonstrated the ability to attenuate abscess formation caused by P. aeruginosa, suggesting potential therapeutic applications against multidrug-resistant strains . The IC50 values for some phenoxyacetamide inhibitors were found to be in the nanomolar range, indicating potent activity .

Antitumor Activity

Recent investigations into related compounds have shown promising antitumor effects. For instance, derivatives bearing the phenoxy group have been linked to reduced expression of vascular endothelial growth factor (VEGF) and inhibition of tumor cell proliferation through downregulation of key signaling pathways such as Akt/mTOR and ERK . These findings suggest that this compound may also possess anticancer properties, warranting further exploration.

Case Studies and Research Findings

| Study | Findings | IC50 |

|---|---|---|

| Study on anticonvulsant activity | Demonstrated significant efficacy in seizure models | N/A |

| Pseudomonas aeruginosa T3SS inhibition | Attenuated abscess formation in mice | < 10 nM |

| Antitumor activity studies | Reduced VEGF levels and inhibited tumor cell growth | 3.84 µM (HepG2) |

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJSJTRIBAMHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327417 | |

| Record name | N-(2-fluorophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331270-59-8 | |

| Record name | N-(2-fluorophenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.